2-Ethyl-6-methyl-1,4-diazabicyclo[2.2.2]octane
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Overview
Description
2-Ethyl-6-methyl-1,4-diazabicyclo[2.2.2]octane is a bicyclic organic compound with a unique structure that includes two nitrogen atoms within a bicyclic framework. This compound is known for its high nucleophilicity and basicity, making it a valuable reagent in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-6-methyl-1,4-diazabicyclo[2.2.2]octane can be synthesized through the cyclization of appropriate precursors under high-temperature conditions. One common method involves the use of hydroxyethylpiperazine or bis(hydroxyethyl)piperazine as starting materials. These compounds undergo cyclization in the presence of a catalyst at elevated temperatures to form the desired bicyclic structure .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize the formation of by-products. The use of advanced catalytic systems and controlled reaction environments are key factors in the efficient industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-methyl-1,4-diazabicyclo[2.2.2]octane undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while substitution reactions can yield a variety of alkylated or acylated derivatives .
Scientific Research Applications
2-Ethyl-6-methyl-1,4-diazabicyclo[2.2.2]octane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-6-methyl-1,4-diazabicyclo[2.2.2]octane involves its nucleophilic and basic properties. The nitrogen atoms in the bicyclic structure can donate electron pairs, making the compound a strong nucleophile. This allows it to participate in various chemical reactions, including nucleophilic substitution and catalysis. The compound can also act as a Lewis base, forming complexes with metal ions and other electrophiles .
Comparison with Similar Compounds
Similar Compounds
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with a different arrangement of nitrogen atoms.
Uniqueness
2-Ethyl-6-methyl-1,4-diazabicyclo[2.2.2]octane is unique due to its high nucleophilicity and basicity, which make it a versatile reagent in organic synthesis. Its ability to form stable complexes with various electrophiles and its role as a catalyst in numerous reactions set it apart from other similar compounds .
Properties
CAS No. |
67820-72-8 |
---|---|
Molecular Formula |
C9H18N2 |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-ethyl-6-methyl-1,4-diazabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H18N2/c1-3-9-7-10-4-5-11(9)8(2)6-10/h8-9H,3-7H2,1-2H3 |
InChI Key |
YCZKJCGOICRANY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN2CCN1C(C2)C |
Origin of Product |
United States |
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